Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a cyclobutyl group, and a pyrimidine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclobutyl group and the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a metabolic pathway or altering cellular signaling.
Comparison with Similar Compounds
Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclopropyl)amino]-4-methylpyrimidine-5-carboxylate: This compound has a cyclopropyl group instead of a cyclobutyl group, which may affect its chemical reactivity and biological activity.
Ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-ethylpyrimidine-5-carboxylate: This compound has an ethyl group instead of a methyl group on the pyrimidine ring, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-23-14(22)10-8-16-15(18-9(10)2)19-11-7-12(21)13(11)20-6-4-5-17-20/h4-6,8,11-13,21H,3,7H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNUJXROSRVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2CC(C2N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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